2-(4-(Hydroxymethyl)phenoxy)ethanol

Description

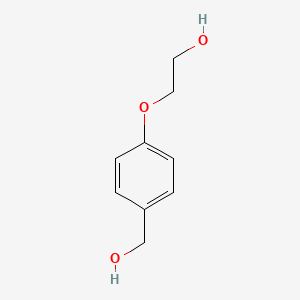

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(hydroxymethyl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICCZTUIGGIKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenoxy)ethanol: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS No. 102196-18-9), a bifunctional aromatic glycol ether. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, structural characteristics, synthetic pathways, and spectroscopic profile. The insights herein are grounded in established chemical principles to facilitate its application as a versatile building block in advanced organic synthesis.

Molecular Identity and Structural Characteristics

This compound is an organic compound distinguished by a phenoxyethanol backbone with a hydroxymethyl group substituted at the para-position of the phenyl ring.[1] This unique arrangement of a primary aliphatic alcohol, a primary benzylic alcohol, and an aryl ether linkage within a single molecule imparts a distinct set of physicochemical properties and a versatile reactivity profile.

The presence of two hydroxyl groups with different chemical environments—one benzylic and one aliphatic—is the most significant structural feature.[2] The phenolic hydroxyl group of a precursor like 4-hydroxybenzyl alcohol is more acidic than the benzylic alcohol, a crucial factor influencing regioselectivity in synthesis.[3][4] This bifunctionality allows the molecule to serve as a valuable intermediate, cross-linking agent, or monomer in the synthesis of complex polymers like polyurethanes and polyesters.[2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure, particularly the two hydroxyl groups and the aryl ether bond. These features enable strong intermolecular hydrogen bonding, resulting in a high boiling point and moderate water solubility.

| Property | Value | Source |

| CAS Number | 102196-18-9 | [1][2][5] |

| Molecular Formula | C₉H₁₂O₃ | [1][2][5] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Boiling Point | 341.2 ± 22.0 °C (at 760 mmHg) | [1][5] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 160.2 ± 22.3 °C | [1] |

| LogP (Partition Coeff.) | -0.03 | [1] |

The negative LogP value suggests a slightly hydrophilic nature, consistent with the presence of two hydroxyl groups capable of forming hydrogen bonds with water.[1]

Synthesis Pathway: Selective Etherification

The synthesis of this compound presents a classic challenge in regioselectivity due to the two nucleophilic hydroxyl groups in its common precursor, 4-hydroxybenzyl alcohol.[3] The Williamson ether synthesis is the most direct and widely employed method.[6][7][8] The key to a successful synthesis is the selective etherification of the more acidic phenolic hydroxyl group over the benzylic alcohol.

This selectivity is achieved by using a base that is strong enough to deprotonate the phenol (pKa ≈ 10) but not the benzylic alcohol (pKa ≈ 16). Mild bases such as potassium carbonate (K₂CO₃) are ideal for this purpose.[6] The reaction proceeds via an Sₙ2 mechanism, where the resulting phenoxide ion acts as a nucleophile, attacking a primary alkyl halide like 2-chloroethanol.[8] Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are preferred to facilitate the Sₙ2 reaction.[4][6]

Synthetic Workflow Diagram

Caption: Workflow for Williamson ether synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add dry acetonitrile to the flask to create a suspension (approx. 0.5 M concentration relative to the alcohol).

-

Reaction Initiation: Begin vigorous stirring and add 2-chloroethanol (1.1 eq) to the suspension.

-

Causality Insight: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenoxide. Potassium carbonate serves as the base, selectively deprotonating the phenolic hydroxyl.

-

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 4-hydroxybenzyl alcohol spot is consumed (typically 4-8 hours).

-

Reaction Quench and Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃ and KCl).

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude material by silica gel column chromatography.[3] A gradient elution system, typically starting with hexane/ethyl acetate (e.g., 4:1) and gradually increasing the polarity to pure ethyl acetate, is effective for separating the product from unreacted starting material and byproducts.

-

Characterization: Combine the product-containing fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize the pure compound by NMR, IR, and mass spectrometry.

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, complete experimental dataset is sparse, the expected spectral characteristics can be reliably predicted based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to -OCH₂-) | 6.90 - 7.00 | Doublet | 2H |

| Ar-H (ortho to -CH₂OH) | 7.25 - 7.35 | Doublet | 2H |

| Ar-CH₂-OH | 4.60 - 4.70 | Singlet | 2H |

| Ar-O-CH₂-CH₂-OH | 4.05 - 4.15 | Triplet | 2H |

| Ar-O-CH₂-CH₂-OH | 3.90 - 4.00 | Triplet | 2H |

| Aliphatic -OH | ~2.0 (variable) | Broad Singlet | 1H |

| Benzylic -OH | ~1.9 (variable) | Broad Singlet | 1H |

Note: The hydroxyl (-OH) proton signals are exchangeable with D₂O and their chemical shifts can vary significantly based on solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The molecule possesses 9 carbon atoms, but due to symmetry in the para-substituted benzene ring, 7 distinct signals are expected in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C -OCH₂ | 158.0 - 159.0 |

| Ar-C -CH₂OH | 135.0 - 136.0 |

| Ar-C H (ortho to -CH₂OH) | 128.0 - 129.0 |

| Ar-C H (ortho to -OCH₂-) | 114.5 - 115.5 |

| Ar-O-C H₂-CH₂-OH | 68.5 - 69.5 |

| Ar-C H₂-OH | 64.0 - 65.0 |

| Ar-O-CH₂-C H₂-OH | 61.0 - 62.0 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl, ether, and aromatic functionalities.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 3500 - 3200 | Strong, very broad (due to two H-bonding -OH groups)[9] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp, medium |

| C=C Stretch (Aromatic) | 1610, 1510 | Strong to medium, sharp |

| C-O Stretch (Aryl Ether) | 1260 - 1200 | Strong, sharp |

| C-O Stretch (Alcohols) | 1080 - 1030 | Strong, sharp |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to fragment via characteristic pathways, including alpha-cleavage at the hydroxyl and ether groups.

-

Molecular Ion (M⁺): Expected at m/z = 168.

-

Key Fragments:

-

Loss of water (H₂O): m/z = 150

-

Loss of the terminal hydroxyethyl group (•CH₂CH₂OH): m/z = 123

-

Benzylic cleavage (loss of •OH): m/z = 151

-

A prominent peak corresponding to the hydroxytropylium ion or related structures from the benzyl moiety: m/z = 107

-

Phenoxy-related fragments, similar to those seen for 2-phenoxyethanol.[10][11]

-

Reactivity and Applications

The primary value of this compound in research and development lies in its bifunctional nature. The two primary hydroxyl groups can be selectively reacted or used in combination for polymerization and derivatization.

-

Polymer Synthesis: It can act as a diol monomer in condensation polymerizations with diisocyanates to form polyurethanes or with diacids/diacyl chlorides to form polyesters. The rigid aromatic core contributes to thermal stability, while the ether linkage provides flexibility.[2]

-

Intermediate for Synthesis: The hydroxyl groups are sites for further functionalization. For instance, they can be converted to leaving groups (e.g., tosylates) for nucleophilic substitution, oxidized to aldehydes or carboxylic acids, or esterified to produce derivatives with potential biological activity.[2][12]

-

Drug Development: The phenoxyethanol scaffold is found in various biologically active molecules. This compound serves as a key starting material for synthesizing more complex drug candidates.

References

- 1. This compound (102196-18-9) for sale [vulcanchem.com]

- 2. This compound|102196-18-9 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 102196-18-9 [amp.chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ethanol, 2-phenoxy- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01972J [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-(4-(Hydroxymethyl)phenoxy)ethanol

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS No: 5456-37-1), a bifunctional organic compound with applications in polymer chemistry and as an intermediate in organic synthesis. The structural elucidation of this molecule is paramount for confirming its identity, purity, and for predicting its reactivity. This document will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Its structure comprises a para-substituted benzene ring with a hydroxymethyl group and an ether linkage to an ethanol moiety. This unique arrangement of functional groups—a primary alcohol, a benzylic alcohol, an ether, and an aromatic ring—gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the ethoxy chain, the benzylic methylene protons, and the hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet (d) | 2H | Ar-H (ortho to -OCH₂CH₂OH) |

| ~6.90 | Doublet (d) | 2H | Ar-H (ortho to -CH₂OH) |

| ~5.15 | Triplet (t) | 1H | -CH₂OH (benzylic) |

| ~4.85 | Triplet (t) | 1H | -CH₂OH (ethoxy) |

| ~4.45 | Doublet (d) | 2H | Ar-CH₂OH |

| ~4.00 | Triplet (t) | 2H | -OCH₂CH₂OH |

| ~3.70 | Quartet (q) | 2H | -OCH₂CH₂OH |

Causality behind Experimental Choices: The choice of a deuterated polar solvent like DMSO-d₆ is crucial for observing the exchangeable hydroxyl protons, which might otherwise be broadened or absent in less polar solvents like CDCl₃. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer.

-

Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the molecule's symmetry, fewer than nine signals are expected.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C (para to -CH₂OH) |

| ~131.0 | Ar-C (ipso to -CH₂OH) |

| ~129.0 | Ar-CH (ortho to -CH₂OH) |

| ~115.0 | Ar-CH (ortho to -OCH₂CH₂OH) |

| ~69.5 | -OCH₂CH₂OH |

| ~62.5 | Ar-CH₂OH |

| ~60.0 | -OCH₂CH₂OH |

Expertise & Experience: The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating nature of the ether oxygen and the hydroxymethyl group. The carbon attached to the ether oxygen (C-O) is expected to be the most downfield among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic moieties.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretching (from both hydroxyl groups, hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretching |

| 1240 | Strong | Aryl-O-C asymmetric stretching |

| 1040 | Strong | C-O stretching (primary and benzylic alcohols) |

Trustworthiness: The presence of a broad and intense absorption in the 3400-3200 cm⁻¹ region is a highly reliable indicator of the presence of hydroxyl groups and intermolecular hydrogen bonding.[1][2][3][4][5]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample.

-

Data Processing: The instrument software automatically subtracts the background from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern (EI-MS):

The molecular ion peak ([M]⁺) is expected at m/z = 168. Key fragmentation pathways would involve the cleavage of the ether bond and the loss of the hydroxymethyl and hydroxyethyl groups.

Predicted Key Fragments:

| m/z | Fragment |

| 168 | [C₉H₁₂O₃]⁺ (Molecular Ion) |

| 137 | [M - CH₂OH]⁺ |

| 123 | [M - CH₂CH₂OH]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Authoritative Grounding: The fragmentation of ethers often proceeds via cleavage of the C-O bond, and alcohols typically undergo dehydration or alpha-cleavage.[6][7][8] The fragmentation of the aromatic ring will also contribute to the spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data presented in this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a robust reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident identification and characterization of this versatile chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. | Sigma-Aldrich [merckmillipore.com]

- 3. hmdb.ca [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanol, 2-phenoxy- [webbook.nist.gov]

- 7. 2-Phenoxyethanol(122-99-6) MS spectrum [chemicalbook.com]

- 8. govinfo.gov [govinfo.gov]

Solubility and Stability of 2-(4-(Hydroxymethyl)phenoxy)ethanol: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(4-(Hydroxymethyl)phenoxy)ethanol is a bifunctional molecule with increasing relevance in materials science and as a synthetic intermediate.[1] Its dual hydroxyl groups and aromatic ether structure present unique physicochemical properties that are critical for its application.[1][2] This guide provides an in-depth analysis of the solubility and stability profiles of this compound. We will explore the theoretical principles governing its behavior in various solvents and under diverse environmental stressors, complemented by detailed, field-proven experimental protocols for empirical determination. This document is intended to serve as a vital resource for researchers, enabling robust experimental design and accelerating development timelines.

Part 1: Solubility Profile and Characterization

The solubility of an active compound or intermediate is a fundamental parameter that influences everything from reaction kinetics to bioavailability. For this compound, its unique structure—featuring both hydrophilic hydroxyl groups and a lipophilic phenoxy core—results in a nuanced solubility profile.

Molecular Structure and Its Influence on Solubility

The chemical structure of this compound (C₉H₁₂O₃, M.Wt: 168.19 g/mol ) is the primary determinant of its solubility.[1] Key features include:

-

Two Hydroxyl (-OH) Groups: One on the ethanol moiety and one on the benzylic position. These groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar, protic solvents like water, ethanol, and methanol.

-

Ether Linkage (-O-): The ether oxygen can act as a hydrogen bond acceptor, further contributing to solubility in protic solvents.

-

Aromatic Phenyl Ring: This substantial nonpolar region confers a degree of lipophilicity, allowing for solubility in less polar organic solvents.

The predicted partition coefficient (LogP) of approximately -0.03 suggests a relatively balanced hydrophilic-lipophilic character, indicating moderate water solubility.[2] This balance is crucial for its utility as a building block, allowing it to interface with both aqueous and organic phases.

Quantitative Solubility Data

While extensive quantitative data for this compound is not widely published, its solubility can be empirically determined. The following table provides a framework for presenting such data, with representative values for common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Polar Protic | Moderate | Value to be determined |

| Ethanol | Polar Protic | High | Value to be determined |

| Methanol | Polar Protic | High | Value to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Value to be determined |

| Acetone | Polar Aprotic | High | Value to be determined |

| Acetonitrile | Polar Aprotic | Moderate | Value to be determined |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | Value to be determined |

| Toluene | Nonpolar | Low | Value to be determined |

| Hexanes | Nonpolar | Very Low | Value to be determined |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3][4] It measures the concentration of a saturated solution when equilibrium is established between the dissolved and undissolved solute.

Causality of Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that the solution becomes saturated, which is a prerequisite for measuring solubility, not just an arbitrary concentration.[4]

-

Equilibration Time: A prolonged incubation period (24-72 hours) is necessary to ensure the system reaches true thermodynamic equilibrium.[4] Shorter times might only yield kinetic solubility values.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility and relevance.[4]

-

Solid Removal: It is imperative to completely remove all undissolved solids before analysis to avoid artificially inflating the measured concentration.[4]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of glass vials (in triplicate for each solvent). Rationale: Using an amount that is visibly in excess of what will dissolve ensures saturation.

-

Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the chosen solvent to each vial.[4]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C). Agitate at a sufficient speed (e.g., 300 RPM) for 24 to 72 hours.[4] Rationale: Continuous agitation facilitates the dissolution process and helps reach equilibrium faster.

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm syringe filter (PVDF or PTFE, chosen for solvent compatibility) to remove any remaining solid particles.[5]

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the filtered supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[3]

-

Calculate the concentration of the compound in the supernatant using the calibration curve. This concentration represents the solubility.

-

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Part 2: Chemical Stability Profile

Understanding the chemical stability of a molecule is paramount in drug development and materials science. It dictates storage conditions, shelf-life, and potential degradation pathways that may produce impurities.[6] Stability-indicating analytical methods are crucial for accurately quantifying the compound without interference from degradants.[7][8][9]

Potential Degradation Pathways

The functional groups in this compound suggest several potential degradation routes under stress conditions:

-

Oxidation: Both the primary ethanol and the benzylic alcohol groups are susceptible to oxidation. Mild oxidation could yield corresponding aldehydes, while further oxidation could lead to carboxylic acids, such as 2-(4-(hydroxymethyl)phenoxy)acetic acid.[1]

-

Hydrolysis: The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, potentially yielding phenol derivatives and ethylene glycol.

-

Photodegradation: The aromatic ring can absorb UV light, which may initiate photo-oxidative or other degradative reactions.

-

Thermal Degradation: At elevated temperatures, unimolecular decomposition can occur through various fission reactions.[10]

Insights can be drawn from related compounds. For instance, the anaerobic degradation of phenoxyethanol proceeds via cleavage to phenol and acetaldehyde.[11] Ethanol itself is metabolized via oxidation to acetaldehyde and then acetate.[12] These pathways highlight the reactivity of the ether and alcohol functionalities.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the inherent stability of a molecule and to develop and validate a stability-indicating analytical method.[6]

Causality of Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common environmental and processing stresses that a compound might encounter.

-

Degradation Target: The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%. This allows for the detection and resolution of major degradation products without overly complex chromatograms.

-

Control Samples: A control sample, protected from stress, is essential to differentiate actual degradation from simple assay variability.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare an accurate stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Application of Stress Conditions (in separate vials):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the stock solution (and the solid powder) in an oven at a high temperature (e.g., 80-100°C).

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with a control sample (stored at ambient temperature, protected from light), using the developed HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the peak purity of the parent compound and identify any new peaks corresponding to degradation products.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate, detect, and quantify the active compound in the presence of its degradation products and any other impurities.[6][13]

Step-by-Step Methodology:

-

Instrumentation and Column Selection:

-

Use a standard HPLC system with a UV or Diode Array Detector (DAD). A DAD is preferred as it provides spectral information to assess peak purity.

-

Start with a robust, general-purpose reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

-

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning a dilute solution with the DAD. The aromatic ring should provide strong UV absorbance.

-

Mobile Phase and Gradient Optimization:

-

Screen common mobile phase compositions, such as Acetonitrile:Water and Methanol:Water.

-

Develop a gradient elution method. Start with a high percentage of the aqueous phase and gradually increase the organic phase. Rationale: Gradient elution is crucial for separating compounds with a wide range of polarities, which is typical in a forced degradation sample.[8]

-

An example gradient might be: 10% Acetonitrile ramping to 90% Acetonitrile over 20 minutes.

-

-

Method Specificity Check:

-

Inject the samples from the forced degradation study.

-

The primary goal is to achieve baseline separation between the main this compound peak and all degradation product peaks.

-

Use the DAD to check the peak purity of the parent peak in all stressed samples. A pure peak should have a consistent spectrum across its entire width.

-

-

Method Validation (Abbreviated): Once specificity is established, the method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[14]

Visualization: Stability Testing & Method Development Workflow

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Representative Forced Degradation Data

The table below illustrates how results from a forced degradation study would be summarized.

| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Control | 100.0 | 0.0 | 0 |

| 0.1 M HCl (80°C, 24h) | 91.5 | 8.5 | 2 |

| 0.1 M NaOH (80°C, 24h) | 88.2 | 11.8 | 3 |

| 6% H₂O₂ (RT, 24h) | 85.7 | 14.3 | 4 |

| Thermal (100°C, 48h) | 98.1 | 1.9 | 1 |

| Photolytic (ICH Q1B) | 94.6 | 5.4 | 2 |

Conclusion

This guide outlines the critical considerations and methodologies for characterizing the solubility and stability of this compound. Its molecular structure imparts a balanced solubility profile, which can be precisely quantified using the shake-flask method. The compound exhibits susceptibility to degradation under oxidative and hydrolytic stress, underscoring the necessity of developing a robust, stability-indicating HPLC method for its accurate quantification. The protocols and logical frameworks provided herein offer a comprehensive roadmap for researchers to generate reliable and reproducible data, facilitating the effective application of this versatile molecule in pharmaceutical development and materials science.

References

- 1. This compound|102196-18-9 [benchchem.com]

- 2. This compound (102196-18-9) for sale [vulcanchem.com]

- 3. enamine.net [enamine.net]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. ijpsr.com [ijpsr.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. ethanol degradation IV | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. web.vscht.cz [web.vscht.cz]

- 14. dcvmn.org [dcvmn.org]

An In-Depth Technical Guide to 2-[4-(hydroxymethyl)phenoxy]ethanol (CAS Number: 102196-18-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and potential hazards associated with 2-[4-(hydroxymethyl)phenoxy]ethanol. As a bifunctional molecule, it holds significant promise as a versatile building block in polymer chemistry and a key intermediate in the synthesis of more complex organic structures.

Chemical Identity and Structure

2-[4-(hydroxymethyl)phenoxy]ethanol is a functionalized aromatic glycol ether. Its structure features a phenoxyethanol backbone with a hydroxymethyl group at the para position of the phenyl ring. This unique arrangement of two hydroxyl groups with different reactivities—a primary aliphatic alcohol and a benzylic alcohol—makes it a valuable component in targeted chemical synthesis.

Synonyms: 4-(2-Hydroxyethoxy)benzyl alcohol[1]

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 102196-18-9 |

| IUPAC Name | 2-[4-(hydroxymethyl)phenoxy]ethanol[2] |

| Molecular Formula | C₉H₁₂O₃[2] |

| Molecular Weight | 168.19 g/mol [2] |

| Canonical SMILES | C1=CC(=CC=C1CO)OCCO[2] |

| InChI Key | HICCZTUIGGIKQZ-UHFFFAOYSA-N[3] |

Chemical Structure of 2-[4-(hydroxymethyl)phenoxy]ethanol

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. While experimentally determined data for 2-[4-(hydroxymethyl)phenoxy]ethanol are not widely available, predicted values from computational models provide valuable insights.

| Property | Value (Predicted) | Source |

| Boiling Point | 341.2 ± 22.0 °C at 760 mmHg | [1][2] |

| Density | 1.190 ± 0.06 g/cm³ | [1] |

| pKa | 14.24 ± 0.10 | [1] |

| Flash Point | 160.2 ± 22.3 °C | [2] |

| LogP | -0.03 | [2] |

The presence of two hydroxyl groups and an ether linkage suggests that 2-[4-(hydroxymethyl)phenoxy]ethanol is a polar molecule with a degree of water solubility. The predicted LogP value of -0.03 indicates a slightly hydrophilic nature.[2] Its high predicted boiling point is indicative of strong intermolecular hydrogen bonding.

Synthesis and Reactivity

The synthesis of 2-[4-(hydroxymethyl)phenoxy]ethanol can be achieved through several established organic chemistry routes. The most common approach is a variation of the Williamson ether synthesis.

Williamson Ether Synthesis Approach

This classical method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing 2-[4-(hydroxymethyl)phenoxy]ethanol, this would involve the reaction of the sodium salt of p-hydroxybenzyl alcohol with 2-chloroethanol.

Reaction Scheme:

Illustrative Experimental Protocol:

-

Deprotonation: Dissolve p-hydroxybenzyl alcohol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Alkyl Halide Addition: Slowly add 2-chloroethanol to the reaction mixture.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 70-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[5]

-

Work-up: After the reaction is complete, cool the mixture and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Reactivity

The two hydroxyl groups of 2-[4-(hydroxymethyl)phenoxy]ethanol exhibit different reactivities. The phenolic hydroxyl group is more acidic and can be selectively deprotonated under basic conditions. The primary aliphatic hydroxyl group is less acidic but can participate in esterification and etherification reactions. This differential reactivity allows for selective functionalization, making it a valuable intermediate in multi-step syntheses.

Applications in Polymer Chemistry

The bifunctional nature of 2-[4-(hydroxymethyl)phenoxy]ethanol makes it a promising monomer for the synthesis of specialty polymers, particularly polyurethanes and polyesters.[8]

Polyurethane Synthesis

In polyurethane chemistry, diols are reacted with diisocyanates to form the polyurethane backbone. 2-[4-(hydroxymethyl)phenoxy]ethanol can act as a diol, where its two hydroxyl groups react with isocyanate groups. The incorporation of the aromatic ring from this monomer can enhance the rigidity and thermal stability of the resulting polyurethane, while the ether linkage can provide a degree of flexibility.[8]

Polyurethane Formation Workflow:

Polyester Synthesis

Polyesters are formed through the condensation polymerization of diols and dicarboxylic acids (or their derivatives).[9] 2-[4-(hydroxymethyl)phenoxy]ethanol can serve as the diol component in this reaction. The resulting polyesters may exhibit enhanced thermal properties and modified solubility due to the presence of the aromatic and ether functionalities.

Hazards and Safety Information

According to available Safety Data Sheets (SDS), 2-[4-(hydroxymethyl)phenoxy]ethanol is classified as a hazardous substance.

GHS Hazard Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Hazard Pictogram:

Precautionary Measures

When handling 2-[4-(hydroxymethyl)phenoxy]ethanol, it is essential to follow standard laboratory safety procedures and the precautionary statements provided in the SDS.

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Toxicological Information

Specific toxicological data for 2-[4-(hydroxymethyl)phenoxy]ethanol is limited. However, data for the related compound, 2-phenoxyethanol (CAS 122-99-6), can provide some insight. 2-Phenoxyethanol has low acute toxicity.[10] Studies on 2-phenoxyethanol have shown that it is not genotoxic.[10][11] In animal studies, high doses of 2-phenoxyethanol have been associated with effects on the hematopoietic system, liver, and kidneys.[10] It is important to note that while this information is useful for a preliminary assessment, it is not a direct substitute for data on 2-[4-(hydroxymethyl)phenoxy]ethanol.

Spectroscopic Data

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2', H-6') | ~7.25 | Doublet |

| Aromatic (H-3', H-5') | ~6.90 | Doublet |

| -CH₂- (benzylic) | ~4.55 | Singlet |

| -O-CH₂- | ~4.10 | Triplet |

| -CH₂-OH | ~3.90 | Triplet |

| -OH (benzylic) | Variable | Broad Singlet |

| -OH (aliphatic) | Variable | Broad Singlet |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (C-O) | ~158 |

| C-4' (C-CH₂OH) | ~132 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~115 |

| -O-CH₂- | ~70 |

| -CH₂-OH (aliphatic) | ~62 |

| -CH₂-OH (benzylic) | ~65 |

Conclusion

2-[4-(hydroxymethyl)phenoxy]ethanol is a valuable bifunctional molecule with significant potential in polymer science and organic synthesis. Its unique structure allows for the creation of polymers with tailored properties and serves as a versatile platform for the synthesis of more complex molecules. While a comprehensive set of experimental data is still emerging, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. As with any chemical, adherence to strict safety protocols is paramount to ensure its safe handling and use.

References

- 1. 2-(4-(hydroxyMethyl)phenoxy)ethanol | 102196-18-9 [amp.chemicalbook.com]

- 2. This compound (102196-18-9) for sale [vulcanchem.com]

- 3. This compound|102196-18-9 [benchchem.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Polyesters [essentialchemicalindustry.org]

- 10. Substance profile - ECETOC [ecetoc.org]

- 11. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 2-(4-(Hydroxymethyl)phenoxy)ethanol in Advanced Polymer Chemistry

Abstract

2-(4-(Hydroxymethyl)phenoxy)ethanol is an asymmetrical aromatic diol poised to address the increasing demand for high-performance and specialty polymers. Its unique molecular architecture, featuring a primary aliphatic hydroxyl group, a benzylic hydroxyl group, an aromatic ring, and a flexible ether linkage, offers a versatile platform for synthesizing a new generation of polyesters, polyurethanes, and modified epoxy systems. This guide elucidates the fundamental chemical principles of this monomer, detailing its significant potential to impart enhanced thermal stability, tailored mechanical properties, and improved processability to various polymer systems. We provide scientifically grounded, detailed experimental protocols for the synthesis of novel polymers incorporating this monomer and present a forward-looking perspective on its role in developing advanced materials.

Introduction: Unveiling a Multifunctional Monomer

The pursuit of novel polymers with precisely controlled properties is a central theme in modern materials science. The selection of monomers is the critical first step in this process, defining the ultimate characteristics of the polymer. This compound (CAS 102196-18-9), a functionalized aromatic glycol ether, emerges as a compelling building block for polymer chemists.[1]

Its structure is a confluence of functionalities that are highly desirable in polymer synthesis:

-

Aromatic Rigidity: The central phenyl ring is a source of rigidity, contributing to high glass transition temperatures (Tg) and excellent thermal stability in the resulting polymer backbone.[1][2]

-

Ether Flexibility: The phenoxy-ether linkage introduces a degree of rotational freedom, which can enhance polymer solubility and processability while also improving impact resistance and toughness.[1][3]

-

Dual Hydroxyl Reactivity: The molecule possesses two distinct hydroxyl groups: a primary aliphatic alcohol at the end of the ethanol moiety and a benzylic alcohol on the phenyl ring. This asymmetry can be exploited to control polymerization kinetics and polymer architecture.

This guide will explore the synthesis and inherent properties of this compound and delve into its primary applications as a diol in polycondensation and polyaddition reactions.

Physicochemical Properties

A foundational understanding of the monomer's properties is essential for designing polymerization reactions and predicting the characteristics of the final polymer.

| Property | Value | Source |

| CAS Number | 102196-18-9 | [1][4] |

| Molecular Formula | C₉H₁₂O₃ | [1][4] |

| Molecular Weight | 168.19 g/mol | [1][4] |

| Boiling Point | 341.2 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 160.2 ± 22.3 °C | [4] |

| LogP | -0.03 | [4] |

The high boiling point suggests strong intermolecular forces, primarily hydrogen bonding, which also contributes to its slightly hydrophilic nature as indicated by the LogP value.[4]

Structural Visualization

To fully appreciate its reactivity, a clear visualization of the molecule is necessary.

Caption: Structure of this compound.

Core Applications in Polymer Synthesis

The bifunctional nature of this compound makes it a prime candidate for step-growth polymerization. Its primary applications lie in the synthesis of high-performance polyesters and polyurethanes.

High-Performance Polyesters

Wholly aromatic polyesters are known for their exceptional thermal stability and mechanical strength, making them suitable for use as high-modulus fibers and engineering plastics.[5] By incorporating this compound into a polyester backbone, it is possible to create materials that balance rigidity with improved processability.

Causality of Experimental Design: The synthesis of polyesters from this monomer can be achieved via melt or solution polycondensation with aromatic or aliphatic diacids (or their more reactive diacyl chloride derivatives). The choice of co-monomer (e.g., terephthaloyl chloride, isophthaloyl chloride) allows for fine-tuning of the final properties. The ether linkage in this compound can disrupt chain packing, potentially leading to semi-crystalline or amorphous materials with enhanced solubility in common organic solvents, a significant advantage over many rigid aromatic polyesters.[2]

Caption: General workflow for polyester synthesis.

Protocol 1: Synthesis of a Novel Polyester via Melt Polycondensation

This protocol describes a representative synthesis using dimethyl terephthalate as the co-monomer.

-

Reactor Preparation: A 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with this compound (0.1 mol, 16.82 g), dimethyl terephthalate (0.1 mol, 19.42 g), and a catalytic amount of tetrabutyl titanate (TBT) (~0.1% by weight).

-

Ester Interchange: The reaction mixture is heated to 180-200°C under a slow stream of nitrogen. Methanol is evolved as a byproduct of the transesterification reaction and is collected. This stage is typically continued for 2-3 hours or until ~90% of the theoretical amount of methanol has been distilled off.

-

Polycondensation: The temperature is gradually raised to 250-280°C, and a vacuum ( <1 mmHg) is slowly applied over 30 minutes. This facilitates the removal of the final traces of methanol and ethylene glycol (if formed) and drives the polymerization to achieve a high molecular weight.

-

Reaction Termination: The reaction is continued for 3-4 hours under high vacuum, during which the viscosity of the melt will noticeably increase. The reaction is stopped by removing the heat source and releasing the vacuum with nitrogen.

-

Polymer Isolation: Once cooled to room temperature, the solid polymer can be dissolved in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitated by pouring the solution into a non-solvent like methanol.

-

Purification: The precipitated polymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Self-Validation and Characterization: The successful synthesis is validated by techniques such as FTIR spectroscopy (disappearance of -OH bands, appearance of ester C=O stretch around 1720 cm⁻¹), NMR for structural confirmation, and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.[2][3] Thermal properties are assessed using DSC (for Tg and Tm) and TGA (for thermal decomposition temperature).[3]

Advanced Polyurethanes

Polyurethanes are synthesized through the polyaddition reaction of diols with diisocyanates.[6] The unique structure of this compound offers several advantages in polyurethane synthesis. The aromatic ring enhances stiffness and thermal stability, while the flexible ether segment can improve toughness.[1]

Causality of Experimental Design: The differential reactivity between the primary aliphatic and the secondary-like benzylic hydroxyl groups could potentially be exploited. While both will react with isocyanates, the primary hydroxyl is generally more reactive. This can be leveraged by using specific catalysts to control the reaction sequence, potentially leading to more defined polymer architectures.[7] The incorporation of this monomer can produce polyurethanes with a higher Tg than those made with purely aliphatic diols, making them suitable for applications requiring greater thermal resistance.

Protocol 2: Synthesis of a Polyurethane Prepolymer

This two-step prepolymer method is common in polyurethane synthesis and allows for better control over the final polymer structure.[8]

-

Reactor Setup: A dried, 250 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Prepolymer Formation: The reactor is charged with a diisocyanate, such as 4,4'-Methylene diphenyl diisocyanate (MDI) (0.2 mol, 50.0 g), and heated to 60-70°C. This compound (0.1 mol, 16.82 g), previously dried under vacuum, is added dropwise from the funnel over 1 hour with constant stirring. A catalyst, such as dibutyltin dilaurate (DBTDL) (2-3 drops), can be added to facilitate the reaction. The reaction is continued for 2-3 hours at 80°C to form an isocyanate-terminated prepolymer. The progress can be monitored by titrating for the -NCO content.

-

Chain Extension: The prepolymer is cooled to 60°C. A chain extender, typically a short-chain diol like 1,4-butanediol (0.1 mol, 9.01 g), is then added slowly. The mixture will become highly viscous.

-

Curing: The resulting viscous liquid is poured into a preheated mold and cured in an oven at 100-110°C for 12-24 hours to complete the polymerization.

-

Post-Curing: The solid polyurethane can be post-cured at room temperature for several days to ensure the completion of all reactions and the stabilization of properties.

Self-Validation and Characterization: The formation of the urethane linkage can be confirmed by FTIR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹ and the appearance of N-H and C=O peaks). The mechanical properties (tensile strength, elongation at break) can be determined using a universal testing machine, and thermal properties can be analyzed by DSC and TGA.[9]

Modifier for Epoxy Resins

The hydroxyl groups of this compound can react with the epoxide rings of epoxy resins. This allows it to be used as a reactive diluent or a co-curing agent.

Causality of Experimental Design: When used as a modifier, it can increase the toughness and flexibility of the cured epoxy network. The aromatic character helps maintain a high glass transition temperature. Its relatively low viscosity compared to solid epoxy resins can also improve the processability of the formulation before curing.

Conclusion and Future Outlook

This compound is a highly versatile and promising monomer for the field of polymer chemistry. Its unique combination of a rigid aromatic core, a flexible ether linkage, and dual hydroxyl functionalities provides a powerful tool for designing advanced polymers. The ability to synthesize high-performance polyesters and polyurethanes with tailored thermal and mechanical properties has been demonstrated through established, reliable protocols.

Future research should focus on:

-

Kinetics Studies: A detailed investigation into the relative reaction rates of the benzylic and primary hydroxyl groups with different co-monomers (e.g., isocyanates, acyl chlorides) under various catalytic conditions.

-

Copolymerization: Exploring the synthesis of random or block copolymers by incorporating this compound with other aliphatic or aromatic diols to create materials with a broad spectrum of properties.

-

Bio-based Derivatives: As sustainability becomes increasingly critical, investigating pathways to derive this monomer or structurally similar compounds from renewable resources, such as lignin, could open new avenues for green polymer chemistry.[9]

By leveraging the distinct structural features of this compound, researchers and material scientists can continue to push the boundaries of polymer performance, developing novel materials for demanding applications in engineering, coatings, and advanced manufacturing.

References

- 1. This compound|102196-18-9 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01810J [pubs.rsc.org]

- 4. This compound (102196-18-9) for sale [vulcanchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Bifunctional Building Block: The Technical Guide to 2-(4-(Hydroxymethyl)phenoxy)ethanol

Abstract

In the landscape of polymer chemistry and materials science, the demand for monomers with tailored functionalities is perpetual. 2-(4-(Hydroxymethyl)phenoxy)ethanol, a functionalized aromatic glycol ether, emerges as a pivotal bifunctional monomer.[1] Its unique structure, featuring a primary aliphatic hydroxyl group and a benzylic hydroxyl group with differential reactivity, offers a versatile platform for the synthesis of advanced polymers with tunable properties. This guide provides an in-depth exploration of the synthesis, characterization, and polymerization of this compound, with a focus on its applications in creating sophisticated materials for the biomedical and pharmaceutical fields.

Introduction: The Strategic Advantage of Bifunctionality

Bifunctional monomers are the cornerstone of modern polymer synthesis, enabling the construction of complex macromolecular architectures. The distinct advantage of this compound lies in its two hydroxyl groups with different chemical environments. The primary aliphatic hydroxyl group (-CH₂CH₂OH) and the benzylic hydroxyl group (-CH₂OH attached to the phenyl ring) exhibit different reactivity profiles. This disparity allows for selective chemical modifications and polymerization reactions, paving the way for the creation of polymers with precisely controlled structures and properties.

The aromatic core of the monomer imparts rigidity and enhanced thermal stability to the resulting polymers, while the flexible ether linkage provides a degree of conformational freedom.[1][2] This combination of properties makes polymers derived from this compound particularly attractive for applications requiring a balance of strength and flexibility, such as in drug delivery systems, biodegradable materials, and specialty coatings.[3]

Synthesis and Purification of this compound

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a two-step process starting from 4-hydroxybenzaldehyde.

Synthesis Pathway

The primary synthesis route involves two key reactions: a Williamson ether synthesis followed by a reduction.

-

Williamson Ether Synthesis: This classic reaction forms the ether linkage.[4][5][6] 4-hydroxybenzaldehyde is reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base to deprotonate the phenolic hydroxyl group. The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol in an SN2 reaction to form 4-(2-hydroxyethoxy)benzaldehyde.[4]

-

Reduction of the Aldehyde: The aldehyde group of 4-(2-hydroxyethoxy)benzaldehyde is then selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][7] Sodium borohydride is often preferred due to its milder nature and greater functional group tolerance.[1]

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-hydroxybenzaldehyde

-

2-Chloroethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 4-(2-hydroxyethoxy)benzaldehyde

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and acetone.

-

Stir the mixture and add 2-chloroethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, 4-(2-hydroxyethoxy)benzaldehyde. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-(2-hydroxyethoxy)benzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound.

Purification Protocol

High purity of the monomer is critical for achieving high molecular weight polymers. The crude product is typically purified by recrystallization or column chromatography.

-

Recrystallization: Suitable solvents for recrystallization include ethyl acetate, toluene, or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed using a solvent system such as a gradient of ethyl acetate in hexanes.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized monomer.

| Property | Value |

| Molecular Formula | C₉H₁₂O₃[1][8][9] |

| Molecular Weight | 168.19 g/mol [1][8] |

| Appearance | White to off-white solid |

| Boiling Point | 341.2±22.0 °C at 760 mmHg[8] |

| Density | 1.2±0.1 g/cm³[8] |

| LogP | -0.03[8] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

-

Aromatic protons on the phenyl ring (typically in the range of 6.8-7.3 ppm).

-

A singlet for the benzylic methylene protons (-CH₂OH) around 4.5 ppm.

-

Triplets for the ethylene glycol protons (-OCH₂CH₂OH) between 3.8 and 4.2 ppm.

-

Signals for the two hydroxyl protons, which may be broad and their chemical shift can vary depending on the solvent and concentration.[10][11][12]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of water or the hydroxymethyl group.[10][12]

Caption: Workflow for monomer purification and characterization.

Polymerization Strategies and Applications

The bifunctional nature of this compound allows for its participation in a variety of polymerization reactions, leading to polymers with diverse properties and applications.

Step-Growth Polymerization

-

Polyesters: The monomer can undergo polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters. The differential reactivity of the hydroxyl groups can be exploited. Under certain conditions, the more reactive benzylic hydroxyl group can be selectively esterified, leaving the aliphatic hydroxyl group available for subsequent modification or for creating branched structures.

-

Polyurethanes: Reaction with diisocyanates yields polyurethanes.[1] The aromatic ring from the monomer contributes to the rigidity and thermal stability of the polyurethane, while the ether linkage provides flexibility.[1]

Ring-Opening Polymerization (ROP)

The hydroxyl groups of this compound can act as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide, caprolactone, and glycolide.[13][14][15] This is a particularly powerful technique for creating biodegradable polyesters for biomedical applications.[3] By using this bifunctional initiator, it is possible to synthesize star-shaped or block copolymers with a central aromatic core.

Caption: Polymerization pathways using the bifunctional monomer.

Applications in Drug Development and Biomaterials

The polymers derived from this compound are of significant interest in the pharmaceutical and biomedical fields.[3]

-

Drug Delivery: Amphiphilic block copolymers can be synthesized by initiating the ROP of a hydrophobic cyclic ester (like lactide) from the monomer, followed by modification of the terminal hydroxyl group with a hydrophilic polymer like polyethylene glycol (PEG). These copolymers can self-assemble into micelles or nanoparticles for encapsulating and delivering hydrophobic drugs.

-

Biodegradable Materials: The incorporation of ester linkages through polycondensation or ROP results in biodegradable polymers. These materials are promising for applications such as temporary medical implants, sutures, and scaffolds for tissue engineering.[3]

-

Hydrogels: The pendant hydroxyl groups in the polymer backbone can be cross-linked to form hydrogels. These water-swollen networks are useful for controlled drug release and as materials for soft tissue engineering.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile bifunctional monomer. Its well-defined synthesis, the differential reactivity of its hydroxyl groups, and the desirable properties it imparts to polymers make it a key building block for advanced materials. The ongoing research into selective polymerization techniques and the exploration of its derivatives will undoubtedly expand its applications in high-performance plastics, coatings, and particularly in the innovative field of biomedical and pharmaceutical sciences. The ability to precisely engineer polymer architectures from this monomer opens up exciting possibilities for the development of next-generation smart and functional materials.

References

- 1. This compound|102196-18-9 [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

- 8. This compound (102196-18-9) for sale [vulcanchem.com]

- 9. This compound | 102196-18-9 [amp.chemicalbook.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. US9388275B2 - Method of ring-opening polymerization, and related compositions and articles - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Thermal Analysis of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Abstract

This technical guide provides a comprehensive framework for the thermal analysis of 2-(4-(hydroxymethyl)phenoxy)ethanol, a bifunctional aromatic glycol ether with significant potential in polymer and materials science.[1] In the absence of established public data, this document outlines a predictive approach to its thermal behavior, grounded in its molecular structure. It further details rigorous, step-by-step experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) designed to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this molecule or structurally similar compounds, ensuring data integrity and meaningful interpretation for applications ranging from polymer synthesis to pharmaceutical formulation.

Introduction: The Need for Thermal Characterization

This compound is a molecule of growing interest, distinguished by two primary hydroxyl groups and a stable phenoxy ether linkage.[1][2] This bifunctional nature makes it a valuable monomer or cross-linking agent for creating advanced polymers like polyurethanes and polyesters, where the aromatic ring imparts rigidity and thermal stability.[1] Understanding the thermal properties of this molecule is not merely an academic exercise; it is critical for defining processing parameters, predicting material stability, and ensuring quality control in its applications.

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for this purpose.[3] DSC measures heat flow associated with material transitions, revealing melting points, crystallization events, and glass transitions.[3][4] TGA measures changes in mass as a function of temperature, providing a clear picture of thermal stability and decomposition kinetics.[5][6] This guide will establish the foundational knowledge and methodologies required to perform and interpret these analyses authoritatively.

Physicochemical Profile and Predictive Framework

Before initiating any thermal analysis, a thorough understanding of the molecule's fundamental properties is essential. This data directly informs the design of the experimental parameters.

Core Physicochemical Properties

The known properties of this compound are summarized below. The high boiling point is a key indicator of strong intermolecular forces, primarily due to hydrogen bonding enabled by the two hydroxyl groups, suggesting a significant amount of thermal energy will be required to induce phase changes and decomposition.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| CAS Number | 102196-18-9 | [2] |

| Boiling Point (at 760 mmHg) | 341.2 ± 22.0 °C | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 160.2 ± 22.3 °C | [2] |

| Partition Coefficient (LogP) | -0.03 | [2] |

Predictive Thermal Behavior: A Mechanistic Hypothesis

Based on the molecule's structure, we can formulate a hypothesis about its behavior under thermal stress.

-

Differential Scanning Calorimetry (DSC): As a crystalline solid at room temperature, the primary event expected in a DSC thermogram is a sharp endothermic peak corresponding to its melting point. The energy absorbed during this transition, the enthalpy of fusion (ΔHfus), will provide insight into the material's crystallinity.

-

Thermogravimetric Analysis (TGA): The decomposition is likely to be a multi-step process. The weakest bonds will cleave first. The C-O bonds of the ether linkage and the hydroxymethyl group are prime candidates for initial thermal scission. We can hypothesize a decomposition pathway:

-

Initial loss of water (H₂O) or formaldehyde (CH₂O) from the hydroxymethyl and ethanol moieties.

-

Subsequent cleavage of the ether bond, leading to fragmentation of the aromatic ring structure.

-

Final decomposition at higher temperatures, potentially leaving a small amount of carbonaceous residue (char).

-

The following diagram illustrates this proposed decomposition sequence.

Caption: Predicted multi-step thermal decomposition pathway for this compound.

Experimental Design and Self-Validating Protocols

The following protocols are designed based on established ASTM standards to ensure reproducibility and accuracy.[7][8][9][10] The key to a self-validating system is meticulous attention to sample preparation, instrument calibration, and parameter selection.

Overall Experimental Workflow

The logical flow from sample receipt to final report is crucial for maintaining data integrity.

Caption: Standardized workflow for DSC and TGA experimentation.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the melting point and enthalpy of fusion, adhering to principles outlined in ASTM D3418 and ASTM E794.[8][11][12]

| Parameter | Setting / Value | Rationale & Expert Insight |

| Instrument | Calibrated Differential Scanning Calorimeter | Calibration with a certified reference material (e.g., Indium) is non-negotiable for temperature and enthalpy accuracy. |

| Sample Mass | 5 – 10 mg | This mass range provides a clear thermal signal without overwhelming the detector or causing thermal lag issues.[12] |

| Sample Pan | Standard aluminum pan with lid | Aluminum is suitable for the expected temperature range. A pierced or vented lid is crucial to allow any minor volatiles to escape without causing pan deformation. |

| Reference | Empty, sealed aluminum pan | A reference pan with equivalent mass to the sample pan ensures an accurate differential heat flow measurement.[12] |

| Purge Gas | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative side reactions, ensuring that the observed endotherm is purely due to melting.[5] |

| Temperature Program | 1. Heat from 25°C to 200°C at 10°C/min2. Hold for 2 min3. Cool to 25°C at 20°C/min | A standard heating rate of 10°C/min balances good resolution with practical experiment time.[12] The cool-down cycle can reveal crystallization behavior. |

Protocol for Thermogravimetric Analysis (TGA)

This protocol is designed to determine thermal stability and decomposition profiles, following best practices from ASTM E1131.[5][7][9]

| Parameter | Setting / Value | Rationale & Expert Insight |

| Instrument | Calibrated Thermogravimetric Analyzer | Routine calibration of mass and temperature (using the Curie point of reference materials) is essential for trustworthy data. |

| Sample Mass | 10 – 15 mg | A slightly larger mass than DSC is often used to ensure that small weight loss events are clearly detectable by the microbalance.[5][9] |

| Sample Pan | Platinum or Alumina pan | These materials are inert to high temperatures and will not react with the sample or its decomposition products.[13] |

| Purge Gas | Nitrogen, 50 mL/min | An inert gas is used to study the inherent thermal stability (pyrolysis). To study oxidative stability, a second experiment using Air or O₂ would be required.[5] |

| Temperature Program | Heat from 30°C to 600°C at 10°C/min | This range is sufficient to capture the full decomposition profile based on the molecule's high boiling point. A 10°C/min rate is a standard choice for screening thermal stability. |

Data Interpretation and Expected Results

The raw data from DSC and TGA are thermograms—plots of heat flow or weight percent versus temperature. Proper interpretation is key to extracting meaningful information.

Analysis of the DSC Thermogram

The primary output will be a plot of heat flow (W/g) vs. temperature (°C).

-

Melting Point (Tm): Identified as the peak of the endothermic event. It provides a benchmark for purity.

-

Onset Temperature: The temperature at which the melting process begins, calculated by the intersection of the baseline and the tangent of the peak's leading edge.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value, in J/g, is proportional to the sample's crystallinity.

Analysis of the TGA Thermogram

The TGA curve plots weight percent (%) vs. temperature (°C). The first derivative of this curve (DTG) is also crucial as it shows the rate of weight loss, with peaks corresponding to the points of maximum decomposition rate.

-

Onset of Decomposition (Td): The temperature at which significant weight loss begins. This is a primary indicator of thermal stability.

-

Stepwise Weight Loss: The percentage of mass lost in each distinct step of the curve. This quantitative data is used to validate the proposed decomposition mechanism by correlating the mass loss to the molecular weight of the proposed leaving fragments (e.g., H₂O, CH₂O).

Summary of Expected Quantitative Data

The following table summarizes the key data points to be extracted from the analyses and their significance.

| Analysis | Parameter | Expected Observation | Significance |

| DSC | Melting Peak (Tm) | A single, sharp endothermic peak | Indicates the melting temperature and suggests a pure, crystalline material. |

| Enthalpy of Fusion (ΔHfus) | A positive value (J/g) | Quantifies the energy required to melt the sample; related to degree of crystallinity. | |

| TGA | Onset of Decomposition (Td) | Temperature at which >5% weight loss occurs | Key metric for defining the upper limit of thermal stability. |

| Weight Loss Step 1 | % loss corresponding to small molecules | Corroborates the initial fragmentation of the side chains. | |

| Weight Loss Step 2 | Major % weight loss | Corresponds to the breakdown of the core phenoxy structure. | |

| Final Residue | Small % of initial mass at 600°C | Indicates the amount of non-volatile char formed during pyrolysis. |

Conclusion

While no prior public thermal analysis data exists for this compound, a robust analytical strategy can be formulated based on its molecular structure and established testing standards. By hypothesizing the thermal behavior and employing the detailed DSC and TGA protocols provided, researchers can confidently generate high-integrity data. The interpretation of the resulting thermograms—specifically the melting point, enthalpy of fusion, decomposition onset, and stepwise weight loss—will provide a comprehensive thermal profile. This information is fundamental for advancing the use of this versatile molecule in materials science, polymer chemistry, and pharmaceutical applications, enabling precise control over manufacturing processes and ensuring end-product stability and performance.

References

- 1. This compound|102196-18-9 [benchchem.com]

- 2. This compound (102196-18-9) for sale [vulcanchem.com]